molecular formula C14H10BrFO B8762463 4-(4-Fluorobenzoyl)benzyl bromide

4-(4-Fluorobenzoyl)benzyl bromide

Cat. No. B8762463
M. Wt: 293.13 g/mol
InChI Key: WXLLULZQLLBAAU-UHFFFAOYSA-N
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Patent
US06077866

Procedure details

A carbon tetrachloride solution (200 ml) of 4-fluoro-4'-methylbenzophenone (16 g), N-bromosuccinimide (14.2 g) and 2,2'-azodi-isobutyronitrile (0.1 g) was heated for 16 hours with refluxing. After the mixture was cooled to a room temperature, the precipitates were collected by filtration, and the solvent was distilled off to obtain 4-bromomethyl-4'-fluorobenzophenone (20 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O>N(C(C)(C)C#N)=NC(C)(C)C#N.C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:16][CH:15]=2)=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Name
Quantity
14.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.